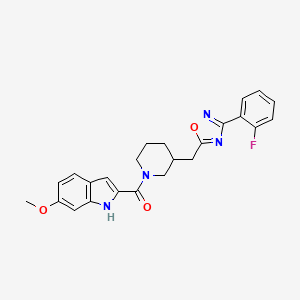
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Exploration
The synthesis and structural exploration of heterocyclic compounds, which include elements of the chemical structure found in (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone, have been extensively studied. For instance, the novel bioactive heterocycle (S. Benaka Prasad et al., 2018) was synthesized and evaluated for antiproliferative activity, showcasing the potential medicinal applications of such compounds. The synthesis involves complex reactions leading to structures characterized by X-ray diffraction, revealing their potential for further pharmaceutical development.
Non-Covalent Interactions in Crystal Packing
Research on the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives, underscores the importance of these interactions in the supramolecular architecture of compounds (Kartikay Sharma et al., 2019). This study provides insights into how such compounds are stabilized, which is crucial for understanding their behavior in various environments and potential applications in material science and pharmaceuticals.
Anticancer and Antimicrobial Properties
The synthesis and biological evaluation of derivatives show significant potential in anticancer and antimicrobial applications. For instance, derivatives have been evaluated for their cytotoxicity against cancer cell lines and their antibacterial and antifungal activities, showcasing promising results compared to standard drugs (T. R. R. Naik et al., 2022). These findings highlight the therapeutic potential of such compounds in treating various diseases.
Analgesic Potentials
The synthesis and pharmacological evaluation of a series of analgesics demonstrate the potential of these compounds in pain management. The study of their intravenous analgesic activity reveals compounds with optimal potency and short duration of action, indicating their utility in clinical settings for pain relief (N. Lalinde et al., 1990).
Novel Luminescent Materials
The one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for creating luminescent materials demonstrates an innovative application of such compounds. These materials exhibit large Stokes' shifts and tunable quantum yields, making them suitable for use in low-cost luminescent materials (G. Volpi et al., 2017).
特性
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-17-9-8-16-12-21(26-20(16)13-17)24(30)29-10-4-5-15(14-29)11-22-27-23(28-32-22)18-6-2-3-7-19(18)25/h2-3,6-9,12-13,15,26H,4-5,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDGOUSMGHFWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
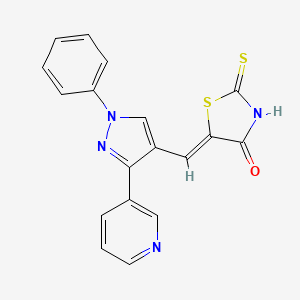
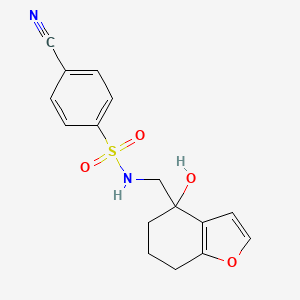
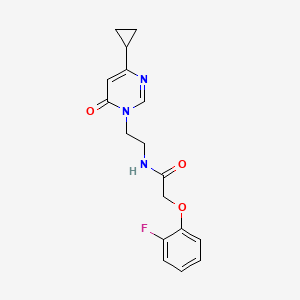

![N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2891906.png)
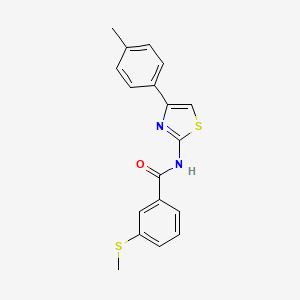
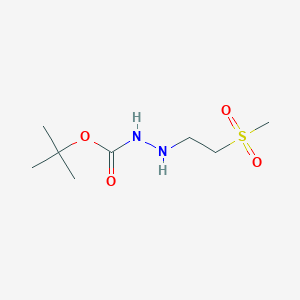
![(E)-2-(2-Chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethenesulfonamide](/img/structure/B2891911.png)


![(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2891916.png)
![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)

![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)
